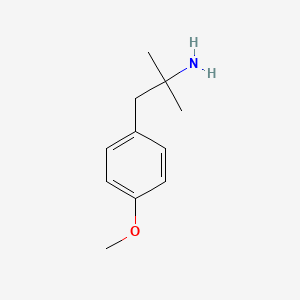

1-(4-Methoxyphenyl)-2-methylpropan-2-amine

Overview

Description

The compound “1-(4-Methoxyphenyl)-2-methylpropan-2-amine” is an alkylbenzene . It’s also known as "4-Methoxyphenylacetone" .

Synthesis Analysis

The synthesis of enantiopure (S)-1-(4-methoxyphenyl) ethanol, a significant molecule for the production of various drug intermediates, was performed from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst . The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .Molecular Structure Analysis

The Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra of 1-(4-methoxyphenyl)-1H-imidazole were recorded and analyzed . The vibrational wavenumbers of the structure were computed by using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++g (d,p) basis set .Scientific Research Applications

Metabolic Transformation

1-(4-Methoxyphenyl)-2-methylpropan-2-amine undergoes metabolic transformation. One study investigated its O-demethylation, revealing the formation of monophenolic and bis(O-demethyl) metabolites. This transformation shares similarities with the metabolism of other psychotomimetic amines (Zweig & Castagnoli, 1977).

Chemical Synthesis and Reactivity

The compound is used in chemical synthesis and studies of reactivity. Research includes the catalytic amination of related compounds, exploring reaction parameters and product selectivity (Bassili & Baiker, 1990). Another study examined the synthesis and magnetic properties of related polymeric materials, showcasing its utility in material science (Murata et al., 2005).

Pharmacological Properties

The compound exhibits pharmacological properties, such as monoamine oxidase inhibiting activity. This was demonstrated in a study where derivatives of this compound showed varying degrees of activity, indicating potential therapeutic applications (Ferguson & Keller, 1975).

Applications in Organic Chemistry

In organic chemistry, this compound is employed in the synthesis of various chemical structures. For example, research on the synthesis of diamides based on derivatives of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid demonstrates its versatility as a chemical precursor (Agekyan & Mkryan, 2015).

Redox-Sensitive Applications

The compound's derivatives are studied for their redox-sensitive properties. For instance, a novel redox-sensitive protecting group for boronic acids was developed, showcasing the compound's utility in synthetic organic chemistry (Yan, Jin, & Wang, 2005).

Mechanism of Action

Target of Action

The primary targets of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine are the Sodium-dependent dopamine transporter and the Sodium-dependent serotonin transporter . These transporters play a crucial role in the reuptake of dopamine and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the action of these neurotransmitters .

Mode of Action

This compound acts as an inhibitor of these transporters . By inhibiting the reuptake of dopamine and serotonin, it increases the concentration of these neurotransmitters in the synaptic cleft, thereby prolonging their action and enhancing their effects . It also binds to alpha receptors, mediating its effects .

Biochemical Pathways

The compound affects the dopaminergic and serotonergic pathways . By inhibiting the reuptake of dopamine and serotonin, it disrupts the normal function of these pathways, leading to increased levels of these neurotransmitters in the synaptic cleft . This can result in various downstream effects, depending on the specific neuronal circuits involved.

Pharmacokinetics

Similar compounds are known to have good bioavailability and low clearance . They are metabolized by various pathways, including renal excretion, metabolism, and biliary/intestinal excretion

Result of Action

The result of the compound’s action is an increase in the synaptic concentrations of dopamine and serotonin, leading to enhanced neurotransmission . This can have various effects at the molecular and cellular level, depending on the specific neuronal circuits involved. For example, it could potentially lead to mood elevation or increased motor activity.

Safety and Hazards

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,12)8-9-4-6-10(13-3)7-5-9/h4-7H,8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMKDWRRTLFHTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501265070 | |

| Record name | 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56490-94-9 | |

| Record name | 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56490-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)-2-methylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

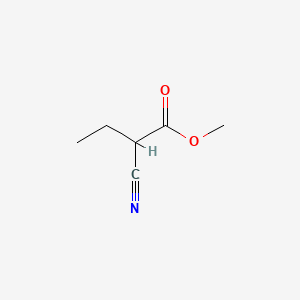

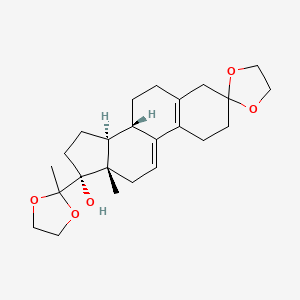

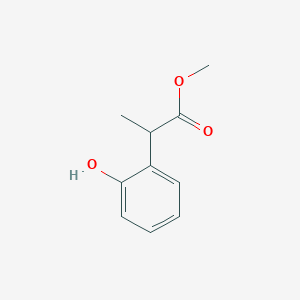

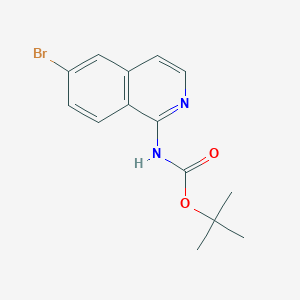

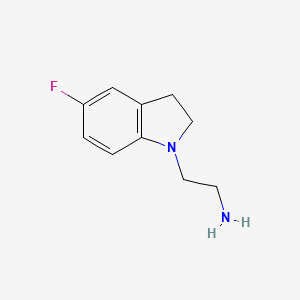

Synthesis routes and methods I

Procedure details

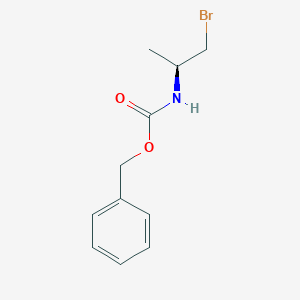

Synthesis routes and methods II

Procedure details

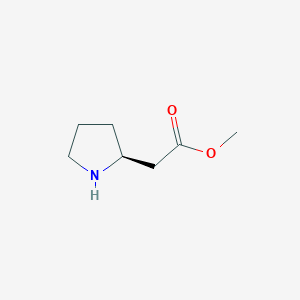

Synthesis routes and methods III

Procedure details

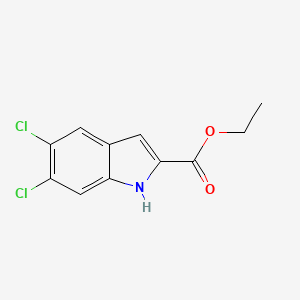

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-B]pyridine, 6-ethyl-](/img/structure/B3181076.png)

![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride](/img/structure/B3181124.png)

![benzhydryl (6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3181168.png)